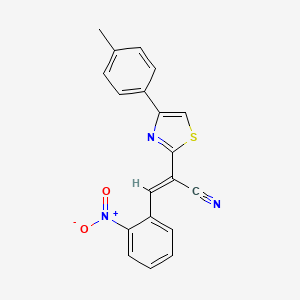

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Cytotoxic Activities : Acrylonitriles substituted with various rings have been synthesized and tested for cytotoxic potency on cancer cell lines. The most potent compounds contained specific rings at position 3, indicating the sensitivity of this position to structural changes. These compounds, including those with acrylonitrile functionalities, induced cell death via apoptosis, as evidenced by the increase in activities of caspases in the HL-60 cell line (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Facile Synthesis of Derivatives : A rapid synthesis method for 2-(1H-Tetrazol-5-yl)acrylonitrile derivatives via a multicomponent domino reaction has been developed. This method provides a straightforward approach to produce these derivatives with high yields, highlighting the versatility of acrylonitrile in facilitating chemical syntheses (Safaei‐Ghomi & Paymard-Samani, 2015).

Corrosion Inhibition : Derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion is attributed to their ability to form a protective layer on the metal surface (Verma, Quraishi, & Singh, 2016).

Optical and Material Applications

Nonlinear Optical Materials : Compounds with acrylonitrile groups have been studied for their nonlinear optical properties. These materials exhibit potential for applications in optical limiting, which is crucial for protecting human eyes and optical sensors from intense light sources (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

Polymerization Catalysts : Research into polymerization processes has highlighted the role of acrylonitrile in developing novel polymer structures. This includes the exploration of various catalysts and conditions to control the polymerization of vinyl monomers, showing acrylonitrile's versatility in materials science (D. Benoit, Chaplinski, Braslau, & Hawker, 1999).

properties

IUPAC Name |

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c1-13-6-8-14(9-7-13)17-12-25-19(21-17)16(11-20)10-15-4-2-3-5-18(15)22(23)24/h2-10,12H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSYJZRXHQPMAA-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)

(C)C(C)(C)C](/img/structure/B2862888.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)